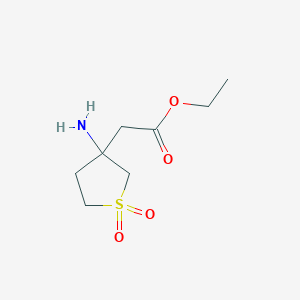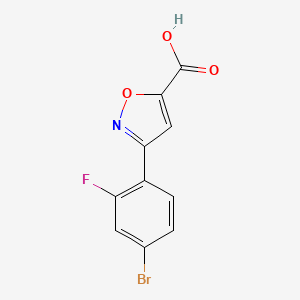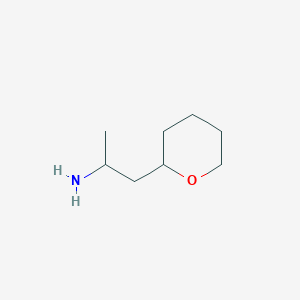
4-(3,3-difluorocyclobutyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluorocyclobutyl)-1H-imidazole is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-difluorocyclobutyl)-1H-imidazole typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through the reaction of cyclobutene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Imidazole: The difluorocyclobutyl intermediate is then coupled with imidazole using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluorocyclobutyl)-1H-imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce imidazolines .
Scientific Research Applications
4-(3,3-Difluorocyclobutyl)-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,3-difluorocyclobutyl)-1H-imidazole involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity . The imidazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Shares the difluorocyclobutyl group but lacks the imidazole ring.
(3,3-Difluorocyclobutyl)ethanol: Similar structure with an ethanol group instead of an imidazole ring.
(3,3-Difluorocyclobutyl)benzoate: Contains a benzoate group in place of the imidazole ring.
Uniqueness
4-(3,3-Difluorocyclobutyl)-1H-imidazole is unique due to the combination of the difluorocyclobutyl group and the imidazole ring. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
5-(3,3-difluorocyclobutyl)-1H-imidazole |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)1-5(2-7)6-3-10-4-11-6/h3-5H,1-2H2,(H,10,11) |
InChI Key |
XGQOVEVOFUKJGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
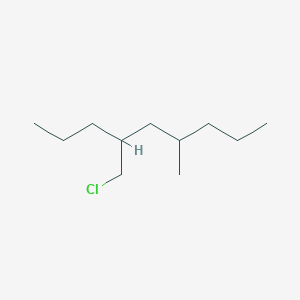
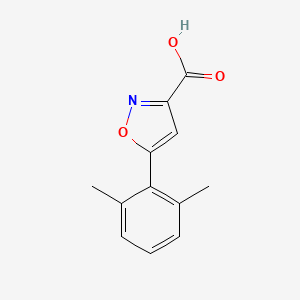
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)
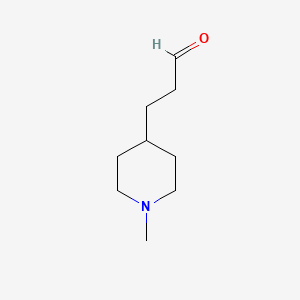
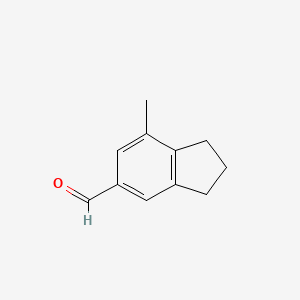

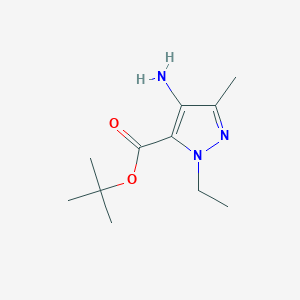

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)
